N-methyl-N-(4-methylphenyl)piperidin-3-amine N-methyl-N-(4-methylphenyl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1251353-96-4
VCID: VC3057622
InChI: InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15(2)13-4-3-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
SMILES: CC1=CC=C(C=C1)N(C)C2CCCNC2
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

N-methyl-N-(4-methylphenyl)piperidin-3-amine

CAS No.: 1251353-96-4

Cat. No.: VC3057622

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(4-methylphenyl)piperidin-3-amine - 1251353-96-4

Specification

CAS No. 1251353-96-4
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name N-methyl-N-(4-methylphenyl)piperidin-3-amine
Standard InChI InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15(2)13-4-3-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
Standard InChI Key QPGVWOBRRNWERI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(C)C2CCCNC2
Canonical SMILES CC1=CC=C(C=C1)N(C)C2CCCNC2

Introduction

Chemical Structure and Fundamental Properties

N-methyl-N-(4-methylphenyl)piperidin-3-amine features a six-membered piperidine ring with a tertiary amine functionality at the 3-position. The nitrogen at this position bears both a methyl group and a 4-methylphenyl (p-tolyl) substituent, creating a structurally distinct compound within the aminopiperidine class.

Structural Characteristics

The compound contains three key structural elements:

  • A piperidine ring with a secondary nitrogen at position 1

  • A tertiary amine at position 3 bearing a methyl and 4-methylphenyl group

  • A p-tolyl moiety providing aromatic character and additional methyl substitution

These structural features contribute to the compound's unique chemical behavior and potential biological activities. The piperidine ring typically adopts a chair conformation, with the substituents at position 3 potentially occupying either axial or equatorial positions, creating possibilities for stereoisomerism.

Physicochemical Properties

The physical and chemical properties of N-methyl-N-(4-methylphenyl)piperidin-3-amine can be estimated based on its structure and comparison with similar compounds. These properties significantly influence its behavior in various chemical and biological systems.

Table 1: Estimated Physicochemical Properties of N-methyl-N-(4-methylphenyl)piperidin-3-amine

PropertyValueNotes
Molecular FormulaC₁₃H₂₀N₂Contains two nitrogen atoms
Molecular Weight~204.31 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar piperidine derivatives
SolubilitySparingly soluble in water; soluble in organic solventsTypical for piperidine derivatives with aromatic substituents
Log P~2.5-3.5Estimated partition coefficient between octanol and water
pKa~8.5-9.5 (piperidine N)Estimated acid dissociation constant
Hydrogen Bond Acceptors2Two nitrogen atoms
Hydrogen Bond Donors0No NH or OH groups
Topological Polar Surface Area~12 ŲEstimated from similar structures

The presence of the piperidine ring and the tertiary amine contributes to the compound's basicity, while the aromatic 4-methylphenyl group enhances lipophilicity. These properties influence the compound's potential for membrane permeability, an important factor in pharmaceutical applications .

Stereochemical Considerations

Conformational Analysis

Similar to other 3-substituted piperidines, N-methyl-N-(4-methylphenyl)piperidin-3-amine exhibits conformational complexity due to the flexibility of the piperidine ring and the presence of a stereogenic center at position 3. The piperidine ring can undergo ring inversion, and the nitrogen at position 1 can experience nitrogen inversion, both contributing to the conformational landscape of the molecule .

Stereoisomerism

The compound possesses a chiral center at carbon 3 of the piperidine ring, potentially leading to the existence of enantiomers. The stereochemistry at this position can significantly influence the compound's biological activity and physicochemical properties. Studies with related compounds suggest that different stereoisomers may exhibit varying pharmacological profiles, highlighting the importance of stereochemical control in synthesis .

Synthetic Methodologies

Reductive Amination Approach

This approach would involve the reductive amination between 3-piperidone and N-methyl-4-methylaniline, followed by reduction of the resulting imine or enamine intermediate:

  • Reaction of 3-piperidone with N-methyl-4-methylaniline in the presence of a dehydrating agent

  • Reduction of the intermediate imine using sodium cyanoborohydride or similar reducing agents

  • Purification by chromatography or crystallization as the appropriate salt

Direct Alkylation Strategy

An alternative approach could involve:

  • Protection of the piperidine nitrogen (position 1)

  • Conversion of 3-aminopiperidine to a secondary amine via reaction with 4-methylbenzaldehyde and reductive amination

  • N-methylation using methyl iodide or similar methylating agents

  • Deprotection of the piperidine nitrogen to yield the final product

Stereochemical Control in Synthesis

Control of stereochemistry during synthesis represents a significant challenge. Research on related compounds suggests several approaches:

  • Use of chiral catalysts or chiral auxiliaries

  • Resolution of racemic mixtures through diastereomeric salt formation

  • Stereoselective reduction of prochiral intermediates

  • Use of enantiomerically pure starting materials

The work by Smith et al. on N-methylpiperidines provides valuable insights into the stereochemical aspects of piperidine quaternization, which may be relevant to the synthesis of our target compound .

Purification Challenges

Purification of N-methyl-N-(4-methylphenyl)piperidin-3-amine may present challenges due to:

  • Potential formation of diastereomeric mixtures

  • Similar physical properties of stereoisomers

  • Basic nature of the compound affecting chromatographic behavior

Techniques such as chiral HPLC, formation of diastereomeric salts, or selective crystallization might be necessary for obtaining stereochemically pure material.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of N-methyl-N-(4-methylphenyl)piperidin-3-amine would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be valuable for structural confirmation and stereochemical analysis:

  • ¹H NMR would show characteristic signals for the aromatic protons (6.5-7.5 ppm), N-methyl protons (2.5-3.0 ppm), ring methylene protons (1.5-3.5 ppm), and the aromatic methyl group (2.0-2.5 ppm)

  • ¹³C NMR would display signals for aromatic carbons (120-150 ppm), the stereogenic carbon at position 3 (55-65 ppm), and methyl carbons (15-45 ppm)

  • 2D NMR techniques (COSY, HSQC, NOESY) would provide further structural confirmation and conformational insights

Based on studies of similar compounds, the stereochemistry at position 3 could potentially be determined by analyzing coupling constants and NOE relationships .

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of N-methyl-N-(4-methylphenyl)piperidin-3-amine:

  • Molecular ion peak corresponding to the molecular weight (~204)

  • Fragment ions potentially including loss of the methyl group, cleavage of the C-N bond, and fragmentation of the piperidine ring

Infrared Spectroscopy

IR spectroscopy would show:

  • C-H stretching bands (2800-3000 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

  • C-N stretching bands (1200-1350 cm⁻¹)

CompoundStructural DifferencesNotable PropertiesPotential Relevance
N-Methyl-N-phenylpiperidin-3-amineLacks methyl group on phenyl ringSimilar basicity, slightly less lipophilicComparable receptor binding with potentially different selectivity
N-phenylpiperidin-3-amineLacks N-methyl groupMore capable of hydrogen bonding, different binding profileDifferent pharmacokinetics and target interactions
N-methyl-N-(4-methylphenyl)piperidin-4-amineAmine at position 4 instead of 3Different spatial arrangement of functional groupsAltered receptor selectivity and binding modes
N-methyl-N-(4-methylphenyl)azepane derivativesSeven-membered ring instead of sixGreater conformational flexibilityBroader conformational space exploration

Chemical Reactivity and Transformations

Reactivity Patterns

The reactivity of N-methyl-N-(4-methylphenyl)piperidin-3-amine is largely determined by its amine functionalities:

Secondary Amine (Piperidine Nitrogen)

The piperidine nitrogen can undergo various reactions:

  • Alkylation with alkyl halides to form quaternary ammonium salts

  • Acylation with acid chlorides or anhydrides

  • Formation of carbamates

  • Addition to electron-deficient alkenes or carbonyl compounds

Tertiary Amine (Position 3)

The tertiary amine at position 3 has more limited reactivity but could potentially:

  • Form quaternary ammonium salts

  • Undergo oxidation

  • Participate in elimination reactions under specific conditions

The work by Smith et al. provides insights into the quaternization reactions of methylpiperidines, which might be applicable to our compound of interest .

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